molecular formula C23H22N4O3S B3201277 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019103-08-2

2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3201277
CAS No.: 1019103-08-2
M. Wt: 434.5 g/mol
InChI Key: UXGNJZQXKUUJBM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group at the 1-position and a methyl group at the 3-position. The p-tolyl (4-methylphenyl) substituent on the thiazole ring enhances hydrophobicity, while the pyrazole-thiazole scaffold may contribute to target binding selectivity, particularly in kinase or enzyme inhibition contexts .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-8-10-17(11-9-15)18-14-31-23(24-18)27-21(12-16(2)26-27)25-22(28)13-30-20-7-5-4-6-19(20)29-3/h4-12,14H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNJZQXKUUJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed through its components:

  • Methoxyphenoxy Group : This moiety is known for various biological activities, including antioxidant properties.
  • Thiazole and Pyrazole Rings : These heterocyclic structures are often associated with diverse pharmacological effects such as anti-inflammatory and antimicrobial activities.

Chemical Formula

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazole and pyrazole derivatives have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The presence of the thiazole ring suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar properties .

Anti-inflammatory Effects

Compounds containing pyrazole and thiazole moieties have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The specific inhibition of COX-2 by similar compounds suggests that this compound could be explored for anti-inflammatory applications .

Case Studies and Research Findings

A comparative analysis of the biological effects of related compounds can provide insights into the potential efficacy of this compound. Below is a summary of findings from relevant studies:

CompoundBiological ActivityIC50 (μM)Reference
Thienopyrazole DerivativeAntioxidant12.0
Pyrazole AnalogCOX-2 Inhibition5.6
Thiazole CompoundAntimicrobial8.0

The mechanisms through which these compounds exert their biological effects include:

  • Free Radical Scavenging : The methoxy group enhances electron donation capabilities, promoting antioxidant activity.
  • Enzyme Inhibition : The structural features allow for interaction with enzyme active sites, particularly in COX inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Pharmacological/Physicochemical Properties Source
Target Compound : 2-(2-Methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide - 2-Methoxyphenoxy (electron-donating)
- p-Tolyl thiazole (hydrophobic)
- Methylpyrazole
Hypothesized balanced lipophilicity, enhanced binding via methoxy H-bonding, and metabolic stability
Analog 1 : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) - Bromophenyl thiazole (bulky, electron-withdrawing)
- Triazole-benzodiazole linker
Reduced solubility due to bromine; potential steric hindrance in target binding
Analog 2 : 2-(2-Fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide - 2-Fluorophenoxy (electron-withdrawing) Increased electronegativity may weaken H-bonding; improved metabolic resistance compared to methoxy
Analog 3 : N-(3-(tert-Butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4c) - Thienopyrimidine core
- Morpholinoethyl group
Broader kinase inhibition profile due to thienopyrimidine; increased solubility from morpholinoethyl
Analog 4 : 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide - Thienylmethyl group
- Unsubstituted pyrazole
Higher lipophilicity from thiophene; potential CYP450 interactions due to thioether

Key Findings:

Substituent Effects on Binding: The target compound’s 2-methoxyphenoxy group likely facilitates hydrogen bonding with target residues, as seen in docking studies of similar acetamides . In contrast, fluorophenyl analogs (e.g., Analog 2) exhibit weaker H-bonding capacity due to fluorine’s electronegativity .

Core Heterocycle Impact: Thienopyrimidine-containing analogs (e.g., Analog 3) show broader target inhibition but may suffer from off-target effects compared to the target compound’s pyrazole-thiazole scaffold . Triazole-linked benzodiazoles (e.g., 9a-9e) demonstrate variable activity depending on substituents, with methylphenyl (p-tolyl) showing optimal balance between hydrophobicity and steric tolerance .

Pharmacokinetic Considerations: The morpholinoethyl group in Analog 3 improves aqueous solubility, whereas the target compound’s p-tolyl group prioritizes membrane permeability . Thiophene-containing analogs (e.g., Analog 4) may undergo faster metabolic oxidation compared to the target’s stable methoxyphenoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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